Pheophytin a

描述

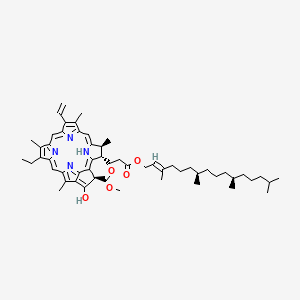

Pheophytin a is a chemical compound derived from chlorophyll a, where the central magnesium ion is replaced by two hydrogen ions. This compound plays a crucial role as the first electron carrier intermediate in the electron transfer pathway of Photosystem II in plants and the type II photosynthetic reaction center found in purple bacteria . This compound is essential for the conversion of light energy into chemical energy during photosynthesis.

准备方法

Synthetic Routes and Reaction Conditions

Pheophytin a can be synthesized from chlorophyll a by treating it with a weak acid, which removes the central magnesium ion and replaces it with hydrogen ions, resulting in a dark bluish waxy pigment . The process involves the following steps:

Extraction of Chlorophyll a: Chlorophyll a is extracted from plant material using solvents such as acetone or ethanol.

Acid Treatment: The extracted chlorophyll a is treated with a weak acid, such as hydrochloric acid, to remove the magnesium ion.

Purification: The resulting this compound is purified using chromatographic techniques to obtain a pure compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the extraction of chlorophyll a from plant biomass, followed by acid treatment and purification using industrial-scale chromatographic methods.

化学反应分析

Types of Reactions

Pheophytin a undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pheophorbide a.

Reduction: It can be reduced to form chlorophyll derivatives.

Substitution: The central hydrogen ions can be replaced with other metal ions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include reactive oxygen species and metal ions such as copper(II).

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Metal salts can be used to replace the hydrogen ions with other metal ions.

Major Products

Oxidation: Pheophorbide a

Reduction: Chlorophyll derivatives

Substitution: Metal-substituted chlorophyll derivatives

科学研究应用

Pharmaceutical Applications

Anti-inflammatory Properties

Research indicates that pheophytin a exhibits significant anti-inflammatory effects. A study demonstrated that it suppresses the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) in LPS-stimulated macrophages. The compound inhibits nitric oxide (NO) and prostaglandin E2 (PGE2) production, suggesting its potential as a therapeutic agent for inflammatory diseases like sepsis and endotoxin shock .

Antioxidant Effects

this compound is also noted for its antioxidant properties, which can protect cells from oxidative stress. This activity is vital in developing treatments for conditions exacerbated by oxidative damage, such as neurodegenerative diseases and cancer .

Environmental Monitoring

Indicator of Water Quality

this compound is utilized as a biomarker in environmental studies to assess the health of aquatic ecosystems. Its presence in water samples can indicate the degradation of chlorophyll, thus providing insights into algal blooms and overall water quality .

Detection in Phytoplankton Studies

Advanced analytical techniques, such as ultra-high-performance liquid chromatography (UHPLC), have been employed to detect this compound in marine phytoplankton. This research aids in understanding the dynamics of phytoplankton communities and their role in marine ecosystems .

Agricultural Applications

Crop Monitoring Using Chlorophyll Fluorescence

Chlorophyll fluorescence measurements, including those of this compound, have become essential tools in precision agriculture. These measurements provide non-invasive insights into plant health and photosynthetic efficiency, allowing for better crop management and yield predictions .

Enhancing Photosynthetic Efficiency

Studies have shown that this compound can influence the photosynthetic machinery of plants by participating in photoprotection mechanisms. This property can be harnessed to develop crops that are more resilient to environmental stresses such as drought or high light intensity .

Biotechnological Applications

Biomass Production from Microalgae

this compound plays a crucial role in the photosynthetic processes of microalgae, making it a key component in biofuel production research. By optimizing conditions for microalgal growth and enhancing this compound accumulation, researchers aim to improve biomass yields for renewable energy applications .

Enzyme Activity Regulation

In biotechnological contexts, this compound is implicated in regulating enzymatic activities related to chlorophyll degradation during plant senescence. Understanding these pathways can lead to innovations in agricultural practices that enhance crop longevity and productivity .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Benefits |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agent | Suppresses IL-1β, NO, PGE2 production |

| Environmental Monitoring | Water quality indicator | Biomarker for chlorophyll degradation |

| Agriculture | Crop health monitoring | Non-invasive assessment via chlorophyll fluorescence |

| Biotechnology | Enhancing microalgae biomass production | Key role in photosynthesis and enzymatic regulation |

作用机制

Pheophytin a acts as the first electron carrier intermediate in the electron transfer pathway of Photosystem II. When light excites the reaction center, an electron is transferred from chlorophyll a to this compound, converting it into a negatively charged radical. This electron is then passed to a quinone molecule, continuing the electron transport chain . The mechanism involves the following steps:

Excitation: Light excites chlorophyll a, creating an excited state.

Electron Transfer: The excited electron is transferred to this compound.

Radical Formation: this compound becomes a negatively charged radical.

Quinone Transfer: The electron is passed to a quinone molecule.

相似化合物的比较

Pheophytin a is similar to other chlorophyll derivatives, such as:

Pheophytin b: Derived from chlorophyll b, with similar electron transfer properties.

Pheophorbide a: An oxidized form of this compound, used in studies of chlorophyll degradation.

Chlorophyllide a: A reduced form of chlorophyll a, involved in chlorophyll biosynthesis.

This compound is unique due to its specific role in the electron transfer pathway of Photosystem II, making it a critical component in the study of photosynthesis and related processes .

属性

CAS 编号 |

603-17-8 |

|---|---|

分子式 |

C55H74N4O5 |

分子量 |

871.2 g/mol |

IUPAC 名称 |

methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |

InChI |

InChI=1S/C55H74N4O5/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3/b34-26+,44-28?,46-29?,47-30?,52-50?/t32-,33-,37-,41-,51+/m0/s1 |

InChI 键 |

FDHFJXKRMIVNCQ-CQBRDPJOSA-N |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C |

手性 SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C |

规范 SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C |

Key on ui other cas no. |

603-17-8 |

物理描述 |

Waxy blue-black solid; [Merck Index] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。